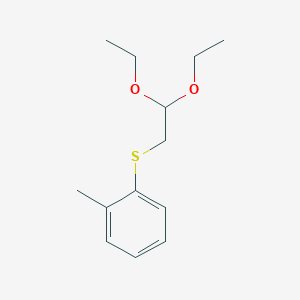

(2,2-Diethoxyethyl)(o-tolyl)sulfane

Descripción

Propiedades

Fórmula molecular |

C13H20O2S |

|---|---|

Peso molecular |

240.36 g/mol |

Nombre IUPAC |

1-(2,2-diethoxyethylsulfanyl)-2-methylbenzene |

InChI |

InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3 |

Clave InChI |

CFTRKGCBMZSAED-UHFFFAOYSA-N |

SMILES canónico |

CCOC(CSC1=CC=CC=C1C)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position Isomers: o-Tolyl vs. p-Tolyl

- Compound : (2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3)

- The para-methyl group in the p-tolyl isomer reduces steric hindrance compared to the ortho-methyl group in the o-tolyl analog.

- The para-substituted derivative may exhibit lower thermal stability due to reduced steric protection of the sulfane linkage.

Halogenated Analogs: Bromophenyl Derivatives

- Compound: (2-Bromophenyl)(2,2-diethoxyethyl)sulfane Synthesis: Reacts 2-bromothiophenol with bromoacetaldehyde diethylacetal under basic conditions . Applications: Intermediate for brominated benzo[b]thiophenes, which are precursors to bioactive molecules. Key Differences:

- Bromine substitution enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Higher molecular weight (MW = 319.24 g/mol) and altered solubility compared to non-halogenated analogs.

Phenyl vs. o-Tolyl Derivatives

- Key Differences:

- Lower electron density at the phenyl ring compared to o-tolyl, affecting electronic interactions in conjugated systems.

Fluorescent Probes with Sulfane Linkages

- Compound : Methyl(10-(o-tolyl)phenanthren-9-yl)sulfane (MTPS)

- Phenanthrene core enables π-π stacking and fluorescence, unlike the aliphatic diethoxyethyl group in the target compound.

- Sulfane linkage in MTPS facilitates electronic conjugation between aromatic systems, critical for photophysical properties.

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point/Pressure | Key Applications |

|---|---|---|---|---|---|

| (2,2-Diethoxyethyl)(o-tolyl)sulfane | Not Provided | C₁₃H₂₀O₂S | ~240.36 (estimated) | Not Reported | Benzo[b]thiophene synthesis |

| (2,2-Diethoxyethyl)(p-tolyl)sulfane | 51830-50-3 | C₁₃H₂₀O₂S | 240.36 | 106°C (0.25 torr) | Organic intermediates |

| (2-Bromophenyl)(2,2-diethoxyethyl)sulfane | Not Provided | C₁₂H₁₇BrO₂S | 319.24 | Not Reported | Brominated heterocycle synthesis |

| (2,2-Diethoxyethyl)(phenyl)sulfane | Discontinued | C₁₂H₁₈O₂S | 226.34 | Not Reported | Discontinued |

| Methyl(10-(o-tolyl)phenanthren-9-yl)sulfane | Not Provided | C₂₁H₁₈S | 302.43 | Not Reported | Fluorescent probes |

Research Findings and Implications

Steric Effects : The o-tolyl group in this compound imposes significant steric hindrance, slowing nucleophilic attacks at the sulfur center compared to p-tolyl or phenyl analogs .

Degradation Pathways: Diethoxyethyl groups in related compounds undergo thermal degradation in ethanol, forming acetol derivatives via aldol condensation . The o-tolyl substituent may alter degradation kinetics compared to phenyl analogs.

Fluorescence Applications : Sulfane-linked aromatic systems (e.g., MTPS) demonstrate that substituent position (ortho vs. para) critically impacts fluorescence properties by modulating dihedral angles and conjugation .

Métodos De Preparación

Reaction Conditions and Mechanism

In a typical protocol, o-toluenethiol (1.0 equiv) is combined with potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF). After stirring at 60°C for 1 hour, 2-bromoacetaldehyde diethyl acetal (1.5 equiv) is added, and the mixture is refluxed for 6 hours. The reaction proceeds via deprotonation of the thiol by K₂CO₃, generating a thiolate anion that displaces bromide from the acetal precursor (Scheme 1).

Scheme 1:

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with 5% NaOH and water. After drying over MgSO₄, the crude product is purified via flash chromatography (petroleum ether/ethyl acetate), yielding the target compound as a colorless liquid. Reported yields range from 62% to 85%, depending on substituent effects and reaction scale.

Catalytic Screening and Acid Additives

While the base-mediated method remains predominant, exploratory studies have evaluated acid catalysts to enhance reaction efficiency. A screening of Brønsted and Lewis acids revealed limited success, with most acids producing trace or low yields.

Acid Catalysis Data

Table 1 summarizes results from acid-catalyzed trials conducted in toluene at 110°C:

| Entry | Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 1 | H₂SO₄ | Toluene | 110 | Trace |

| 2 | HNO₃ | Toluene | 110 | Trace |

| 3 | CF₃COOH | Toluene | 110 | Trace |

| 4 | TsOH | Toluene | 110 | 23% |

| 5 | BF₃·Et₂O | Toluene | 110 | Trace |

Notably, toluenesulfonic acid (TsOH) provided moderate yields (23%), suggesting potential for acid-mediated pathways under optimized conditions. However, the base-driven protocol remains superior in efficiency and simplicity.

Alternative Approaches and Comparative Analysis

Radical Pathways

Mn(II)-catalyzed radical reactions, as described in phosphinate chemistry, could theoretically extend to sulfane synthesis. However, the electron-withdrawing diethoxyethyl group may hinder radical stability, rendering this approach less viable without significant modification.

Structural and Spectroscopic Characterization

NMR Analysis

The compound’s structure is confirmed by ¹H and ¹³C NMR:

-

¹H NMR (CDCl₃): δ 7.26–6.79 (m, aromatic H), 4.86 (t, J = 5.2 Hz, acetal H), 3.82–3.61 (m, OCH₂CH₃), 2.26 (s, CH₃), 1.25 (t, J = 7.1 Hz, CH₃).

-

¹³C NMR (CDCl₃): δ 130.55 (aromatic C), 100.68 (acetal C), 62.62 (OCH₂), 15.25 (CH₃).

Mass Spectrometry

GC-MS analysis of reaction intermediates identified 2-(2-bromophenoxy)acetaldehyde as a transient species, supporting the proposed mechanism.

Industrial and Scalability Considerations

Solvent and Base Optimization

DMF is preferred for its high polarity, which solubilizes both aromatic thiols and acetal reagents. Alternatives like THF or dichloromethane (CH₂Cl₂) result in prolonged reaction times or reduced yields . Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions such as acetal hydrolysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2,2-diethoxyethyl)(o-tolyl)sulfane, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via nucleophilic substitution. A common method involves reacting o-toluenethiol with bromoacetaldehyde diethyl acetal in the presence of a base like K₂CO₃ in acetone. Key parameters include:

- Temperature : Reactions are often conducted at 0°C initially, then stirred at 25°C for 18–24 hours .

- Solvent : Acetone or chlorobenzene is used depending on subsequent steps (e.g., cyclization with PPA requires chlorobenzene) .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (2–5%) yields >95% purity.

- Yield Optimization : Excess bromoacetaldehyde diethyl acetal (1.1–1.2 eq) improves conversion, but side products like disulfides may form if stoichiometry is unbalanced .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H NMR : Key signals include:

- Aromatic protons (δ 7.1–7.5 ppm for o-tolyl group).

- Diethoxyethyl protons: CH₂ groups at δ 3.4–3.7 ppm (quartet) and δ 1.2 ppm (triplet for ethoxy CH₃) .

- GC-MS : Molecular ion peaks at m/z ~306 (C₁₅H₂₂O₂S) confirm molecular weight.

- IR : Stretching vibrations for C-S (680–700 cm⁻¹) and C-O (1100–1250 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer : Discrepancies often arise from:

- Impurity in Starting Materials : O-toluenethiol purity (<95%) reduces yield. Use batch-specific COA for thiols .

- Moisture Sensitivity : Bromoacetaldehyde diethyl acetal hydrolyzes readily; anhydrous conditions (N₂ atmosphere) are critical .

- Side Reactions : Competing disulfide formation (e.g., 1,2-di(o-tolyl)disulfane) can occur if the base is insufficient. Monitor via TLC (Rf = 0.4 in 5% ethyl acetate/hexane) and adjust stoichiometry .

Q. What strategies optimize the cyclization of this compound into benzo[b]thiophene derivatives?

- Answer : Cyclization with polyphosphoric acid (PPA) in chlorobenzene at 130°C for 4 hours is standard . Key considerations:

- Catalyst Loading : PPA in excess (5:1 w/w to substrate) ensures complete conversion.

- Temperature Control : >120°C accelerates cyclization but risks decomposition; use reflux with inert gas.

- Byproduct Management : Unreacted starting material (detected via ¹H NMR at δ 3.4–3.7 ppm) can be removed by silica gel chromatography.

Q. How does the electronic environment of the o-tolyl group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The methyl group on the o-tolyl ring induces steric hindrance but stabilizes intermediates via hyperconjugation. For Suzuki-Miyaura couplings:

- Borylation : Use Pd(dppf)Cl₂ with bis(pinacolato)diboron in dioxane at 80°C. Steric effects reduce yields (~40–50%) compared to unsubstituted analogs .

- DFT Studies : Calculations show the HOMO density localizes on the sulfur atom, making it susceptible to electrophilic attacks .

Methodological Challenges

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Answer :

- Storage : Under argon at –20°C in amber vials to prevent oxidation of the sulfide group.

- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates sulfoxide/sulfone byproducts. Confirm via TLC or HPLC .

- Stability Tests : Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% degradation when stored properly .

Q. How can researchers distinguish between structural isomers of this compound using advanced NMR techniques?

- Answer :

- NOESY : Correlations between the o-tolyl methyl group (δ 2.3 ppm) and adjacent aromatic protons confirm substitution pattern.

- ¹³C NMR : Diethoxy carbons appear at δ 62–64 ppm (CH₂) and δ 15 ppm (CH₃). Isomers with alternative substitution show shifts >2 ppm .

Applications in Research

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Answer : It serves as a precursor for benzo[b]thiophene scaffolds, which are key in:

- Anticancer Agents : 7-Bromobenzo[b]thiophene derivatives show activity against kinase targets .

- Material Science : Thiophene-based polymers for OLEDs require high-purity intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.